molecular formula C7H15NO2 B14473052 Carbamic acid, bis(1-methylethyl)- CAS No. 69777-49-7

Carbamic acid, bis(1-methylethyl)-

Cat. No.: B14473052
CAS No.: 69777-49-7
M. Wt: 145.20 g/mol
InChI Key: SUAKTVZNCRAEJJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, bis(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of isopropylamine with carbon dioxide under controlled conditions. This reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the formation of the carbamate .

Industrial Production Methods

In industrial settings, the production of carbamic acid, bis(1-methylethyl)- often involves the use of high-pressure reactors to combine isopropylamine and carbon dioxide. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, bis(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, bis(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of carbamic acid, bis(1-methylethyl)- involves its interaction with various molecular targets. In biochemical assays, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This interaction often involves the carbamate group reacting with the active site of the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, bis(1-methylethyl)- is unique due to its specific isopropyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other carbamates may not be as effective .

Properties

CAS No.

69777-49-7

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

di(propan-2-yl)carbamic acid

InChI

InChI=1S/C7H15NO2/c1-5(2)8(6(3)4)7(9)10/h5-6H,1-4H3,(H,9,10)

InChI Key

SUAKTVZNCRAEJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)O

Origin of Product

United States

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